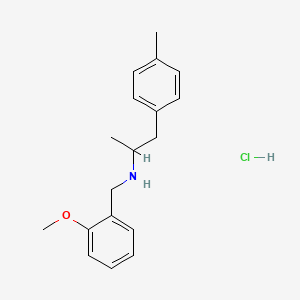

N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride

CAS No.:

Cat. No.: VC16581094

Molecular Formula: C18H24ClNO

Molecular Weight: 305.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24ClNO |

|---|---|

| Molecular Weight | 305.8 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H |

| Standard InChI Key | PNHYQAGTSNSMTB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride, reflects its three key substituents:

-

A 2-methoxybenzyl group attached to the amine nitrogen.

-

A p-tolyl group (4-methylphenyl) at the C1 position of the propane chain.

-

A hydrochloride salt form, enhancing stability and solubility.

The methoxy group at the ortho position of the benzyl ring introduces steric hindrance, potentially influencing receptor binding affinity. Meanwhile, the p-tolyl group contributes hydrophobicity, which may affect blood-brain barrier permeability.

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄ClN | |

| Molecular Weight | 287.84 g/mol | |

| Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) | |

| Basicity (pKa) | ~9.1 (estimated for secondary amine) |

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a Mannich reaction or reductive amination, as outlined below:

Reductive Amination (Primary Method)

-

Precursor Preparation:

-

2-Methoxybenzylamine and p-tolylacetone are reacted in anhydrous ethanol under reflux.

-

-

Reduction:

-

Salt Formation:

-

The free base is treated with hydrochloric acid to yield the monohydrochloride salt.

-

Reaction Conditions:

-

Temperature: 60–70°C

-

Solvent: Anhydrous ethanol

-

Yield: ~65–70% after recrystallization

Pharmacological Activity

Mechanism of Action

As a substituted phenethylamine, the compound exhibits affinity for monoamine transporters, particularly serotonin (SERT) and dopamine (DAT) transporters. In vitro studies on analogous compounds suggest it may act as a releasing agent, increasing synaptic concentrations of these neurotransmitters.

Neuropharmacological Effects

-

Stimulant Properties: Structural analogs demonstrate increased locomotor activity in rodent models, indicative of dopaminergic activation.

-

Hallucinogenic Potential: The 2-methoxybenzyl group shares features with psychedelic phenethylamines (e.g., mescaline derivatives), though empirical data is lacking.

Therapeutic Prospects

Preliminary hypotheses propose applications in:

-

Depression: Via serotonin/norepinephrine reuptake inhibition.

-

Attention Disorders: Through dopaminergic modulation.

Critical Knowledge Gap: No peer-reviewed studies directly investigate this compound’s efficacy or toxicity, highlighting the need for targeted research.

Analytical Characterization

FT-IR Analysis

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Stability and Degradation

Thermal Stability

The compound decomposes at ≥200°C, with DSC analysis showing an endothermic peak at 198°C.

Hydrolytic Degradation

Future Research Directions

-

In Vivo Pharmacokinetics: Absorption, distribution, and metabolism studies.

-

Receptor Binding Assays: Quantify affinity for 5-HT₂ₐ, D₂, and other CNS receptors.

-

Therapeutic Optimization: Prodrug formulations to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume